molecular formula C17H24BNO3 B7956448 1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B7956448
M. Wt: 301.2 g/mol
InChI Key: DHIGRYNYBYZJDA-UHFFFAOYSA-N
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Description

1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a pyrrolidin-2-one moiety and a tetramethyl-1,3,2-dioxaborolan-2-yl group. These structural features make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions include various boronic acid derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. Additionally, its unique structure allows it to participate in various catalytic cycles, enhancing its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one moiety and a boronic ester group. This dual functionality enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-12-8-9-13(19-10-6-7-15(19)20)11-14(12)18-21-16(2,3)17(4,5)22-18/h8-9,11H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIGRYNYBYZJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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